(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid
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Description
(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.222. The purity is usually 95%.
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Scientific Research Applications
Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds
Ruthenium-catalyzed synthesis processes have been developed to create 5-amino-1,2,3-triazole-4-carboxylic acids, which are useful for generating peptidomimetics or biologically active compounds. These triazole scaffolds have been applied in the development of compounds acting as HSP90 inhibitors, showcasing their potential in therapeutic agent synthesis (Ferrini et al., 2015).
Enzymatic Synthesis Inhibition by Cyclopentane Derivatives
Cyclopentane derivatives, such as 1-aminocyclopentane-1-carboxylic acid (cycloleucine), have been found to inhibit the synthesis of S-adenosyl-L-methionine, an essential metabolic compound. This inhibition suggests a potential for cyclopentane derivatives in modulating biochemical pathways, which could be relevant to the utility of triazole-cyclopentane compounds (Coulter et al., 1974).
Polymethylated Lanthanide Chelates for Medical Imaging
Research into rigidified lanthanide chelates, including those potentially related to triazole structures, has been conducted to improve the efficiency of medical imaging techniques. Such studies highlight the role of structural modification in enhancing the properties of contrast agents used in magnetic resonance imaging (Ranganathan et al., 2002).
Solid Phase Peptide Synthesis Incorporating Triazoles
Triazoles have been integrated into peptide backbones or side chains via copper(I)-catalyzed cycloadditions, demonstrating their versatility in peptide engineering. This technique opens avenues for creating novel bioactive peptides with potential therapeutic applications (Tornøe et al., 2002).
Carboxylic Acid Isosteres in Drug Design
The exploration of cyclopentane-1,3-diones as isosteres for carboxylic acid functional groups, which could be structurally related to the target compound, underlines the importance of such derivatives in drug design. These findings suggest the potential of triazole-cyclopentane compounds in creating new therapeutic agents with improved pharmacokinetic properties (Ballatore et al., 2011).
Properties
IUPAC Name |
(1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-12-5-10-11-8(12)6-3-2-4-7(6)9(13)14/h5-7H,2-4H2,1H3,(H,13,14)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBALDRJAALHWIK-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@@H]2CCC[C@@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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